molecular formula C24H22FN3O4 B3399178 N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide CAS No. 1040633-59-7

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide

Cat. No.: B3399178
CAS No.: 1040633-59-7
M. Wt: 435.4 g/mol
InChI Key: BEMQYVCCGQWZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide is a fascinating chemical compound with a unique structure and broad applications in scientific research. This compound has garnered attention for its potential use in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide involves a multi-step process:

  • Starting Materials: : The process begins with the preparation of the intermediate compounds. Key starting materials include benzyloxy, 3-fluorobenzamide, and the necessary pyrido[1,2-a]pyrazine derivative.

  • Coupling Reaction: : The first step involves a coupling reaction between benzyloxy and the pyrido[1,2-a]pyrazine derivative under specific conditions, often utilizing catalysts to improve the yield.

  • Reduction: : The intermediate products undergo a reduction process to transform into the desired functional groups.

  • Final Assembly: : The final compound is obtained through a series of purification steps including crystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial-scale production requires optimization of the synthetic routes to increase efficiency and reduce costs. This involves the use of high-throughput reactors, automated control systems for precise reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under certain conditions, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide can undergo oxidation to form various oxidized derivatives.

  • Reduction: : This compound can be reduced to form different functional groups, depending on the reagents and conditions used.

  • Substitution: : It can also participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Typical conditions involve acidic or basic environments to facilitate the oxidation process.

  • Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

  • Substitution: : Reagents like halides, acids, or bases are used, depending on the desired substitution product.

Major Products

The major products of these reactions vary but often include derivatives with altered functional groups, which can be used for further chemical modifications or applications.

Scientific Research Applications

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide has a wide range of applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity or function through pathways that can lead to various biological effects.

Comparison with Similar Compounds

When compared with similar compounds, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide stands out due to its unique benzyloxy and fluorobenzamide components. These elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

List of Similar Compounds

  • N-(2-(7-(methoxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide

  • N-(2-(7-(ethoxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide

  • N-(2-(7-(propyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide

Conclusion

This compound is a compound with significant scientific interest due to its versatile chemical structure and potential applications. From synthetic routes to industrial production, and from chemical reactions to scientific research, this compound offers a wealth of opportunities for further exploration and development.

Properties

IUPAC Name

N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c25-19-8-4-7-18(13-19)23(30)26-9-10-27-11-12-28-15-22(21(29)14-20(28)24(27)31)32-16-17-5-2-1-3-6-17/h1-8,13-15H,9-12,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMQYVCCGQWZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
Reactant of Route 6
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.